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Compound of Interest

Compound Name: (S,S)-Dipamp

Cat. No.: B1312602

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Dipamp, with the full chemical name (1S,2S)-1,2-Bis[(2-methoxyphenyl)
(phenyl)phosphino]ethane, is a chiral phosphine ligand that has played a pivotal role in the
advancement of asymmetric catalysis. Its C2-symmetric structure and the chirality centered at
the phosphorus atoms make it a highly effective ligand for inducing enantioselectivity in a
variety of chemical transformations, most notably in asymmetric hydrogenation reactions. This
technical guide provides an in-depth analysis of the structure and chirality of (S,S)-Dipamp,
including quantitative data, detailed experimental protocols, and visualizations to support
researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

(S,S)-Dipamp is a white crystalline solid that is soluble in many organic solvents.[1] Key
physicochemical properties are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1312602?utm_src=pdf-interest
https://www.benchchem.com/product/b1312602?utm_src=pdf-body
https://www.benchchem.com/product/b1312602?utm_src=pdf-body
https://www.benchchem.com/product/b1312602?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6992772/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)

(1S,25)-1,2-Bis|[(2-
IUPAC Name methoxyphenyl) [2]
(phenyl)phosphino]ethane

CAS Number 97858-62-3 [2]
Molecular Formula C2sH2802P2 [2]
Molecular Weight 458.47 g/mol [2]
Melting Point 101-105 °C

Specific Rotation ([0]2/D) +82° (c = 1 in chloroform)

Molecular Structure and Chirality

The defining structural feature of (S,S)-Dipamp is the presence of two stereogenic phosphorus
atoms, each bonded to a phenyl group, a 2-methoxyphenyl (anisyl) group, and the ethylene
backbone. This arrangement results in a C2-symmetric chiral ligand. The "(S,S)" designation
refers to the absolute configuration at these two phosphorus centers.

The chirality of Dipamp is crucial to its function in asymmetric catalysis. The specific three-
dimensional arrangement of the bulky phenyl and anisyl groups creates a chiral environment
around the metal center to which it coordinates. This chiral pocket dictates the facial selectivity
of substrate binding, leading to the preferential formation of one enantiomer of the product.

Besides the (S,S)-enantiomer, Dipamp also exists as its (R,R)-enantiomer and an achiral
meso-diastereomer.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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